molecular formula C11H14BrNO B11803230 2-(4-Bromobenzyl)morpholine

2-(4-Bromobenzyl)morpholine

Cat. No.: B11803230
M. Wt: 256.14 g/mol
InChI Key: WHCQUFGJLIZABU-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)morpholine is an organic compound with the molecular formula C11H14BrNO It consists of a morpholine ring substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromobenzyl)morpholine involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Products include debrominated morpholine derivatives.

Scientific Research Applications

2-(4-Bromobenzyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: It is used in the development of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzyl)morpholine: Similar structure but different substitution pattern.

    2-(4-Fluorobenzyl)morpholine: Fluorine substitution instead of bromine.

    2-(4-Chlorobenzyl)morpholine: Chlorine substitution instead of bromine.

Uniqueness

2-(4-Bromobenzyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems compared to its fluorine or chlorine analogs.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]morpholine

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13H,5-8H2

InChI Key

WHCQUFGJLIZABU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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